molecular formula C22H30O3 B3179369 17beta-Propanoyloxyandrosta-4,6-dien-3-one CAS No. 25862-97-9

17beta-Propanoyloxyandrosta-4,6-dien-3-one

Cat. No.: B3179369
CAS No.: 25862-97-9
M. Wt: 342.5 g/mol
InChI Key: UDBOJNPOZOKLHR-BLQWBTBKSA-N
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Description

17beta-Propanoyloxyandrosta-4,6-dien-3-one is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Propanoyloxyandrosta-4,6-dien-3-one typically involves multiple steps starting from a suitable steroid precursor. One common method involves the esterification of 17beta-Hydroxyandrosta-4,6-dien-3-one with propanoic acid under acidic conditions to form the propanoyloxy derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

17beta-Propanoyloxyandrosta-4,6-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

    Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

17beta-Propanoyloxyandrosta-4,6-dien-3-one has several applications in scientific research:

    Chemistry: Used as a reference standard for analytical methods and as a starting material for the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of androgen deficiency.

    Industry: Used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 17beta-Propanoyloxyandrosta-4,6-dien-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen receptor signaling pathways, which can affect muscle growth, bone density, and other androgen-dependent functions .

Comparison with Similar Compounds

Similar Compounds

    17beta-Hydroxyandrosta-4,6-dien-3-one: A related compound with a hydroxyl group instead of a propanoyloxy group.

    17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one: A methylated derivative with similar androgenic properties.

Uniqueness

17beta-Propanoyloxyandrosta-4,6-dien-3-one is unique due to its specific ester functional group, which can influence its pharmacokinetics and biological activity. This modification can enhance its stability, bioavailability, and interaction with androgen receptors compared to its non-esterified counterparts.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h5-6,13,16-19H,4,7-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBOJNPOZOKLHR-BLQWBTBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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